molecular formula C7H4ClF2NO2 B13137631 2-(Difluoromethyl)-3-hydroxypyridine-5-carbonyl chloride

2-(Difluoromethyl)-3-hydroxypyridine-5-carbonyl chloride

Cat. No.: B13137631
M. Wt: 207.56 g/mol
InChI Key: JVNRPGSGNIADSB-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-3-hydroxypyridine-5-carbonyl chloride is a chemical compound with significant interest in various scientific fields. This compound features a pyridine ring substituted with a difluoromethyl group, a hydroxyl group, and a carbonyl chloride group. Its unique structure makes it valuable in synthetic chemistry, pharmaceuticals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-3-hydroxypyridine-5-carbonyl chloride typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes:

    Starting Material: 3-hydroxypyridine.

    Difluoromethylation: Introduction of the difluoromethyl group using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone under basic conditions.

    Carbonylation: Conversion of the hydroxyl group to a carbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-3-hydroxypyridine-5-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, forming amides, esters, or thioesters.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to an alkane.

    Coupling Reactions: The difluoromethyl group can participate in cross-coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like ammonia, primary amines, or alcohols under mild to moderate conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Thioesters: Formed from reactions with thiols.

Scientific Research Applications

2-(Difluoromethyl)-3-hydroxypyridine-5-carbonyl chloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of enzyme inhibitors and probes for studying biological pathways.

    Medicine: Investigated for its potential in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-(Difluoromethyl)-3-hydroxypyridine-5-carbonyl chloride exerts its effects depends on its application. In biological systems, it may act by:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Signal Modulation: Interacting with molecular targets involved in signaling pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)-3-hydroxypyridine-5-carbonyl chloride: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    3-Hydroxy-2-methylpyridine-5-carbonyl chloride: Lacks the fluorine atoms, affecting its reactivity and applications.

Uniqueness

2-(Difluoromethyl)-3-hydroxypyridine-5-carbonyl chloride is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in designing molecules with specific reactivity and stability profiles.

Properties

Molecular Formula

C7H4ClF2NO2

Molecular Weight

207.56 g/mol

IUPAC Name

6-(difluoromethyl)-5-hydroxypyridine-3-carbonyl chloride

InChI

InChI=1S/C7H4ClF2NO2/c8-6(13)3-1-4(12)5(7(9)10)11-2-3/h1-2,7,12H

InChI Key

JVNRPGSGNIADSB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1O)C(F)F)C(=O)Cl

Origin of Product

United States

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